molecular formula C13H10ClF3N2O2 B3335027 Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 1020237-74-4

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B3335027
CAS No.: 1020237-74-4
M. Wt: 318.68 g/mol
InChI Key: LIPCCCJYDHJXLJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a chlorophenyl group in its structure makes it a compound of interest in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted pyrazoles .

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxyl

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)8-7-18-19(11(8)13(15,16)17)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPCCCJYDHJXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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